
3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid (3BP-PCA) is a synthetic pyrazole compound that has been widely studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. It has been found to have a wide range of biological activities, such as anti-inflammatory, antioxidant, and antibacterial effects. 3BP-PCA has also been shown to have a variety of therapeutic applications, such as the treatment of cancer, autoimmune diseases, and neurological disorders. Additionally, its unique structure and properties make it a promising candidate for future research.
Applications De Recherche Scientifique
Functionalization and Synthesis
- 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid and similar compounds can undergo various functionalization reactions, including the formation of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, which have been studied both experimentally and theoretically (Yıldırım & Kandemirli, 2006). Another study focused on synthesizing N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, indicating their potential as nonlinear optical (NLO) materials, particularly for optical limiting applications (Chandrakantha et al., 2013).
Crystal Structure Analysis
- Research into pyrazole compounds, including those related to 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid, often involves crystal structure determination. For example, various pyrazole compounds were synthesized and their structures characterized by X-ray single crystal structure determination (Loh et al., 2013).
Biomedical Applications
- Some derivatives of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid show potential for biomedical applications. A compound synthesized through an electrochemically induced multicomponent transformation demonstrated promise for the regulation of inflammatory diseases, as indicated by docking studies (Ryzhkova et al., 2020).
Antifungal and Anticancer Potential
- Novel derivatives of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, have been synthesized and tested for antifungal activity against phytopathogenic fungi. Some compounds showed higher activity than existing fungicides (Du et al., 2015). Additionally, 1,3,4-trisubstituted pyrazoles derived from 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid showed cytotoxic activity against various human cancer cell lines, highlighting their potential as anticancer agents (Srour et al., 2018).
Spectroscopic and Theoretical Investigations
- Structural and spectroscopic evaluations, including nonlinear optical properties, of pyrazole-4-carboxylic acid derivatives have been conducted. These investigations often combine experimental and theoretical approaches, such as density functional theory, to understand the properties of these compounds (Viveka et al., 2016).
Mécanisme D'action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to carbon–carbon bond formation.
Mode of Action
Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that similar compounds are used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (a3b and a2b2) phthalocyanines and phthalocyanine-fullerene dyads . This suggests that the compound may affect pathways related to these processes.
Result of Action
It’s known that similar compounds are used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (a3b and a2b2) phthalocyanines and phthalocyanine-fullerene dyads . This suggests that the compound may have a role in these synthesis processes.
Action Environment
It’s known that suzuki–miyaura cross-coupling reactions, which similar compounds are often used in, originate from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by these conditions.
Propriétés
IUPAC Name |
5-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-3-1-2-6(4-7)9-8(10(14)15)5-12-13-9/h1-5H,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZRKWVFIZVNLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=C(C=NN2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80479730 |
Source


|
| Record name | 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
879996-70-0 |
Source


|
| Record name | 3-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879996-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B1280815.png)
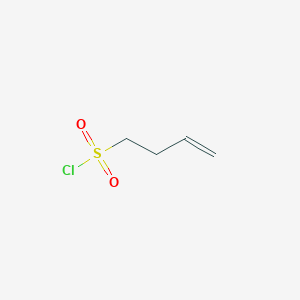
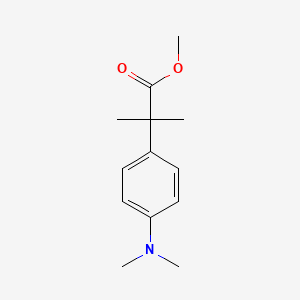
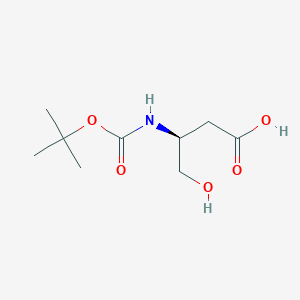
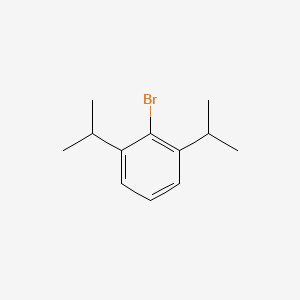



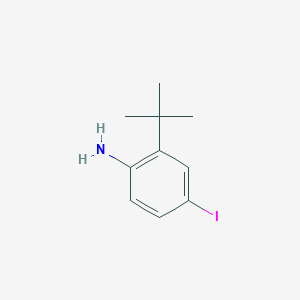
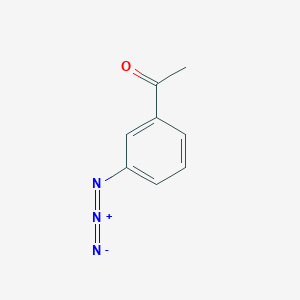


![2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B1280856.png)
